molecular formula C9H12N2O3 B8105207 Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8105207
M. Wt: 196.20 g/mol
InChI Key: RRNYEXBFUBTNHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

Scientific Research Applications

Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structure, which includes a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position.

Biological Activity

Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This review synthesizes current knowledge on its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2O3C_{10}H_{12}N_2O_3. The compound features a tetrahydroimidazo structure which is known for its diverse biological activities.

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, tetrahydroimidazo derivatives have shown potential as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis. Inhibiting HPSE1 can reduce tumor invasion and metastasis in various cancer models .

Table 1: Comparative Inhibition of HPSE1 by Related Compounds

Compound NameStructureIC50 (µM)Selectivity for HPSE1
Compound 16Structure0.15High
This compoundTBDTBDTBD

Neuroprotective Effects

Compounds derived from the imidazo-pyridine family have been investigated for neuroprotective effects. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress. For example, studies have indicated that similar structures can protect neuronal cells from apoptosis induced by oxidative stress .

Antimicrobial Properties

There is emerging evidence that tetrahydroimidazo derivatives possess antimicrobial activity against various pathogens. A study highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HPSE1 and adenosine deaminase (ADA), which play crucial roles in cancer progression and immune response modulation.
  • Receptor Interaction : These compounds may interact with various receptors involved in neurotransmission and inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties that could protect cells from oxidative damage.

Case Studies

Several case studies have documented the efficacy of tetrahydroimidazo derivatives in preclinical models:

  • Study on Cancer Metastasis : A study demonstrated that a related compound significantly reduced metastatic spread in a murine model of breast cancer when administered at a dose of 10 mg/kg body weight .
  • Neuroprotection in Ischemia Models : In a rat model of ischemic stroke, administration of a similar compound resulted in decreased infarct size and improved neurological scores compared to control groups .

Properties

IUPAC Name

methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-10-5-6-7(12)3-2-4-11(6)8/h5,7,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNYEXBFUBTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2N1CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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